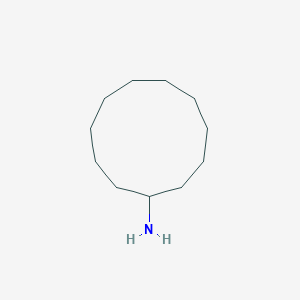
Cycloundecanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cycloundecanamine is an organic compound with the molecular formula C₁₁H₂₃N It is a cyclic amine, specifically a cycloalkylamine, which means it contains an amine group attached to a cycloalkane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cycloundecanamine can be synthesized through several methods, including:
Cyclization of Linear Amines: One common method involves the cyclization of linear amines under acidic or basic conditions. For example, the cyclization of 1-aminoundecane can be achieved using strong acids like sulfuric acid or bases like sodium hydroxide.
Reductive Amination: Another method is the reductive amination of cycloundecanone with ammonia or primary amines in the presence of reducing agents such as sodium borohydride or hydrogen gas over a catalyst like palladium on carbon.
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale cyclization reactions. The process involves:
Feedstock Preparation: Purifying the starting materials to ensure high yield and purity.
Reaction Conditions: Optimizing temperature, pressure, and catalyst concentration to maximize the efficiency of the cyclization process.
Purification: Using distillation or recrystallization to isolate and purify the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form cycloundecanone. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form cycloundecane using reducing agents like lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups such as halides or hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Cycloundecanone.
Reduction: Cycloundecane.
Substitution: Various substituted cycloundecanes depending on the reagents used.
Applications De Recherche Scientifique
Cycloundecanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex cyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing into its potential use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological conditions.
Industry: this compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mécanisme D'action
Cycloundecanamine can be compared with other cyclic amines such as:
Cyclohexylamine: A smaller cyclic amine with similar chemical properties but different applications.
Cyclododecanamine: A larger cyclic amine with a similar structure but different reactivity and uses.
Uniqueness: this compound’s unique ring size and amine functionality make it particularly versatile in organic synthesis and industrial applications. Its balance of ring strain and stability provides distinct advantages over smaller or larger cyclic amines.
Comparaison Avec Des Composés Similaires
- Cyclohexylamine
- Cyclododecanamine
- Cyclooctylamine
Cycloundecanamine’s unique properties and potential applications make it a valuable compound in various fields of research and industry. Its synthesis, reactivity, and applications continue to be areas of active investigation.
Propriétés
Numéro CAS |
36413-76-0 |
|---|---|
Formule moléculaire |
C11H23N |
Poids moléculaire |
169.31 g/mol |
Nom IUPAC |
cycloundecanamine |
InChI |
InChI=1S/C11H23N/c12-11-9-7-5-3-1-2-4-6-8-10-11/h11H,1-10,12H2 |
Clé InChI |
YCEFCHDUDSUVRU-UHFFFAOYSA-N |
SMILES canonique |
C1CCCCCC(CCCC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12896150.png)


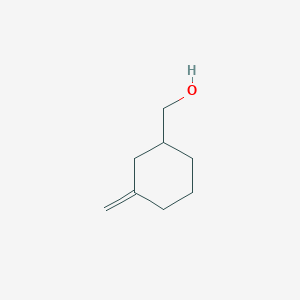
![(2R,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B12896192.png)
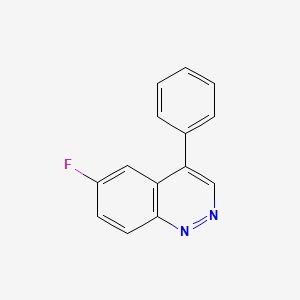
![[(5,7-Dibromo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12896196.png)
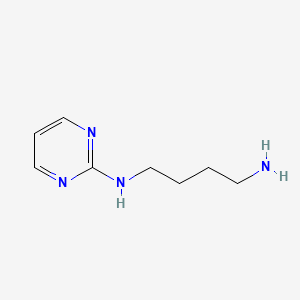

![3-{5-[(Morpholin-4-yl)methyl]furan-2-yl}aniline](/img/structure/B12896224.png)
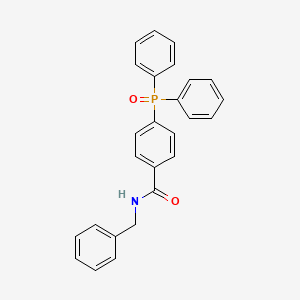

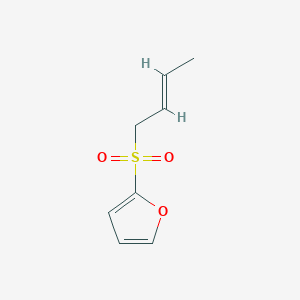
![1-[5-Hydroxy-2-(prop-1-en-2-yl)-1-benzofuran-6-yl]ethan-1-one](/img/structure/B12896253.png)
